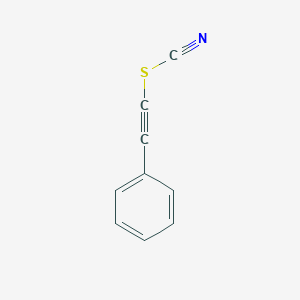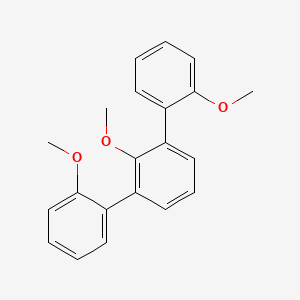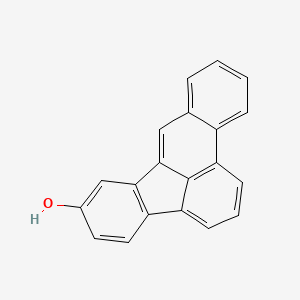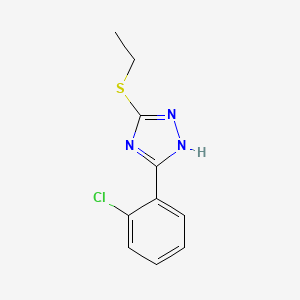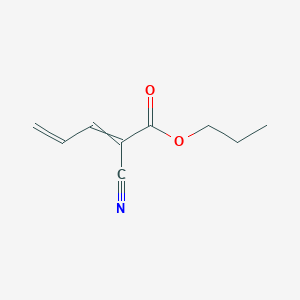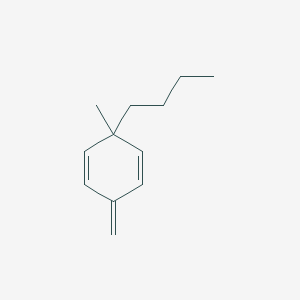![molecular formula C15H21NO2 B14429521 2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one CAS No. 79810-87-0](/img/structure/B14429521.png)
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with methyl groups. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 1,3-dimethylpiperidin-4-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction .
Another approach involves the use of Grignard reagents, where 4-methoxybenzylmagnesium bromide is reacted with 1,3-dimethylpiperidin-4-one. This method requires anhydrous conditions and a non-polar solvent like diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors may also be explored to enhance production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyamphetamine: A compound with similar structural features but different pharmacological properties.
Anisomycin: Shares the methoxyphenyl group but has distinct biological activities and applications.
N,N-Diethyl-2-{2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl}ethan-1-amine: Another compound with a methoxyphenyl group, used in different research contexts.
Uniqueness
Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Propriétés
Numéro CAS |
79810-87-0 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C15H21NO2/c1-11-14(16(2)9-8-15(11)17)10-12-4-6-13(18-3)7-5-12/h4-7,11,14H,8-10H2,1-3H3 |
Clé InChI |
KJCYCCKRDAMVTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(CCC1=O)C)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
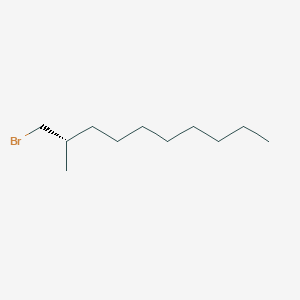
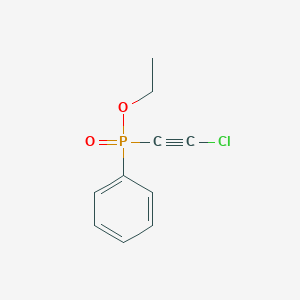
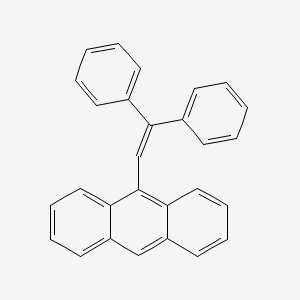
![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)
